molecular formula C5H6Cl2N2S B1419434 5-Chlorothiophene-2-carboximidamide hydrochloride CAS No. 202336-16-1

5-Chlorothiophene-2-carboximidamide hydrochloride

Cat. No. B1419434
M. Wt: 197.09 g/mol
InChI Key: SLDDLDBXNDDIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorothiophene-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 202336-16-1 . It has a molecular weight of 197.09 .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-carboximidamide hydrochloride can be represented by the linear formula C5H6Cl2N2S . The InChI code for this compound is 1S/C5H5ClN2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,(H3,7,8);1H .

Scientific Research Applications

1. Development of Analytical Methods

5-Chlorothiophene-2-carboximidamide hydrochloride has been used in the development of analytical methods. A study by Ruan et al. (2016) described the development and comparison of hydrolysis and esterification methods for determining 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban. They developed a high-performance liquid chromatography (HPLC) method to separate various products and impurities, demonstrating the chemical's utility in analytical chemistry (Ruan et al., 2016).

2. Antitubercular Activity

Marvadi et al. (2020) synthesized a series of compounds including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which showed promising antitubercular activity. The study highlights the potential of derivatives of 5-Chlorothiophene-2-carboximidamide hydrochloride in developing new antimycobacterial agents (Marvadi et al., 2020).

3. Antimicrobial Applications

Prabhudeva et al. (2019) explored the synthesis of thiophene tethered pyrazoles, involving 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. The synthesized compounds showed significant antimicrobial activities, indicating the chemical's relevance in the development of new antimicrobial agents (Prabhudeva et al., 2019).

4. Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using 5-Chlorothiophene-2-carboximidamide hydrochloride or its derivatives. For instance, Hongbin et al. (2011) described the synthesis of arotinolol hydrochloride, indicating the compound's utility in synthesizing diverse chemical structures (Hongbin et al., 2011).

Safety And Hazards

5-Chlorothiophene-2-carboximidamide hydrochloride is considered an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-chlorothiophene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDDLDBXNDDIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-carboximidamide hydrochloride

CAS RN

202336-16-1
Record name 5-chlorothiophene-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An 18-mL vial was charged with 5-chlorothiophene-2-carbonitrile (1 g, 7 mmol, 1 eq.), methanol (5 ml), Sodium methoxide (25 w % in methanol, 151 mg, 0.7 mmol, 0.1 eq.) was added. The mixture was stirred at rt for 3 hr. and then ammonium chloride (470 mg, 8.8 mmol, 1.25 eq.) was added. The resulting mixture was stirred at rt for 48 hr. The volatile material was removed under reduced pressure and the residue was treated with ether. The solid was collected by filtration and washed with ether, dried. The crude product (1.42 g) thus obtained contains inorganic salt and was forwarded to the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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